molecular formula C9H19ClN2O2 B2671708 tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride CAS No. 2126088-17-1

tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride

Cat. No. B2671708
CAS RN: 2126088-17-1
M. Wt: 222.71
InChI Key: ZVMLJKVCRIASFQ-FJXQXJEOSA-N
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Description

“tert-butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It has a molecular weight of 222.71 . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 . This indicates that the compound contains a tert-butyl group, a carbamate group, and an azetidine ring, which is a four-membered cyclic amine .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 222.71 . The InChI code provides information about its molecular structure . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

properties

IUPAC Name

tert-butyl N-[[(2S)-azetidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLJKVCRIASFQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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